molecular formula C17H14N2O B1666365 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol CAS No. 51131-85-2

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol

Cat. No.: B1666365
CAS No.: 51131-85-2
M. Wt: 262.30 g/mol
InChI Key: QZTWUDDGLIDXSE-UHFFFAOYSA-N
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Mechanism of Action

9-Hydroxyellipticine, also known as 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol, is a compound that has garnered significant interest due to its promising anticancer properties . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary targets of 9-Hydroxyellipticine are Topoisomerase II (Topo II) and Ryanodine Receptors (RyR) . Topo II is an enzyme that controls the overwinding or underwinding of DNA, while RyR is a class of calcium channels found in various types of tissues.

Mode of Action

9-Hydroxyellipticine exerts its biological activity through several modes of action. The most well-established of these are intercalation with DNA and Topo II inhibition . It also exhibits kinase inhibition , interaction with the p53 transcription factor , and bio-oxidation and adduct formation . The preferred binding mode for 9-Hydroxyellipticine involves two key hydrogen bonding interactions, C(9)OH–Glu671 and N(2)H–Glu640 .

Biochemical Pathways

The biochemical pathways affected by 9-Hydroxyellipticine are primarily related to its interaction with DNA and inhibition of Topo II . This leads to the stabilization of the Topo II-DNA cleavable complex, upregulation of p53, and increased expression of the Fas ligands .

Pharmacokinetics

It is known that the presence of a hydroxy group at the c-9 carbon enhances its cytotoxic activity . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may be influenced by this structural feature.

Result of Action

The result of 9-Hydroxyellipticine’s action is primarily cytotoxic, making it effective against various types of cancer cells . It exhibits IC50 values of 1.6 μM and 1.2μM in Hela S-3 and 293T cells, respectively .

Action Environment

The action environment can significantly influence the efficacy and stability of 9-Hydroxyellipticine. For instance, due to its higher electronegativity, 9-Hydroxyellipticine is capable of attracting more shared electrons . This suggests that the compound’s action may be influenced by the electron density in its environment.

Biochemical Analysis

Biochemical Properties

5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to intercalate with DNA, thereby inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication and transcription . This interaction disrupts the DNA structure, leading to the inhibition of cell proliferation. Additionally, this compound has been shown to interact with the p53 transcription factor, a protein that regulates the cell cycle and prevents cancer formation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural distortions that inhibit the activity of topoisomerase II . This enzyme inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. Additionally, this compound activates the p53 pathway by binding to the p53 protein, leading to the transcription of genes involved in apoptosis and cell cycle arrest . Moreover, this compound has been found to inhibit kinases, enzymes that play a critical role in cell signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under inert atmosphere and low temperatures . It can degrade over time when exposed to light and oxygen. Long-term studies have shown that this compound can cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are more pronounced with prolonged exposure, indicating the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with cellular biomolecules, contributing to the compound’s overall biological activity. Additionally, this compound affects metabolic flux by inhibiting key metabolic enzymes, thereby altering the levels of metabolites required for cell proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound tends to accumulate in the nucleus, where it exerts its effects on DNA and other nuclear proteins . The localization and accumulation of this compound are critical for its biological activity.

Subcellular Localization

The subcellular localization of this compound significantly affects its activity and function. This compound is primarily localized in the nucleus, where it binds to DNA and nuclear proteins . It may also undergo post-translational modifications that direct it to specific nuclear compartments . These targeting signals and modifications are essential for the compound’s ability to interact with its molecular targets and exert its biological effects.

Properties

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTWUDDGLIDXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52238-35-4 (mono-hydrochloride)
Record name 9-Hydroxyellipticine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30199153
Record name 9-Hydroxyellipticine
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Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51131-85-2
Record name 9-Hydroxyellipticine
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Record name 9-Hydroxyellipticine
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Record name 9-Hydroxyellipticine
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Record name 9-Hydroxyellipticine
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Record name 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
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Record name 9-HYDROXYELLIPTICINE
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Synthesis routes and methods

Procedure details

A mixture of one part by weight 9-methoxy-ellipticine obtained by extraction from "yellowwood" (Ochrosia maculata) from the island of Reunion, and from 3 to 11 parts by weight of pyridine hydrochloride were heated with gentle reflux for 30 to 90 minutes. The reaction mass became a dark brown colour; it was then poured over crushed ice, the precipitate formed was centrifuged and washed several times with iced water and then recrystallized in methanol. The crystals obtained were orange coloured.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Reactant of Route 2
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
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5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
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5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
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5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Reactant of Route 6
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Customer
Q & A

Q1: What is the role of topoisomerase II in the activity of 9-hydroxyellipticine?

A: 9-Hydroxyellipticine and its derivatives can stabilize the topoisomerase II-DNA cleavable complex. [] This interaction leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death. [, ] This mechanism is similar to that of other topoisomerase II inhibitors like etoposide.

Q2: How does the activity of 9-hydroxyellipticine differ from ellipticine?

A: The addition of the hydroxyl group at position 9 significantly enhances the affinity of 9-hydroxyellipticine for DNA compared to ellipticine. [, ] This modification also leads to increased stabilization of the topoisomerase II-DNA complex and increased cytotoxicity. []

Q3: What is the molecular formula and weight of 9-hydroxyellipticine?

A3: The molecular formula of 9-hydroxyellipticine is C17H14N2O, and its molecular weight is 262.31 g/mol.

Q4: How do modifications at the 9-position affect the activity of 9-hydroxyellipticine?

A: Modifications at the 9-position can significantly impact the activity of 9-hydroxyellipticine. For example, methylation of the 9-hydroxyl group to form 9-methoxyellipticine alters its interaction with DNA and reduces its ability to induce topoisomerase II-mediated DNA breaks. [, , ] Similarly, replacing the hydroxyl group with an amino group (9-aminoellipticine) results in weaker intercalation and a shift towards covalent DNA adduct formation as the primary mode of action. []

Q5: How do carbohydrate derivatives of 9-hydroxyellipticine influence its activity?

A: Glycosylation of 9-hydroxyellipticine, particularly at the 2-N position, has led to the development of highly active antitumor agents. [] These quaternary ellipticine glycosides exhibit remarkable activity in various murine tumor models, surpassing the efficacy of doxorubicin in some cases. []

Q6: How is 9-hydroxyellipticine metabolized in the body?

A: 9-Hydroxyellipticine undergoes extensive metabolism, primarily through glucuronidation. [] Other metabolic pathways include oxidation by cytochrome P450 enzymes (CYPs), leading to the formation of various hydroxylated metabolites, including 7-hydroxyellipticine, 9-hydroxyellipticine, 12-hydroxyellipticine, and 13-hydroxyellipticine, as well as ellipticine N2-oxide. [, , , ]

Q7: How does the route of administration affect the antitumor activity of 9-hydroxyellipticine?

A: The route of administration can significantly impact the efficacy of 9-hydroxyellipticine. Studies in L1210 mouse leukemia models have shown that low doses are highly effective, while high doses show reduced activity due to potential drug sequestration in specific compartments, limiting drug access to certain cell populations. []

Q8: What is the evidence for the anticancer activity of 9-hydroxyellipticine?

A: 9-Hydroxyellipticine has demonstrated significant anticancer activity in both in vitro and in vivo models. It has shown efficacy against L1210 mouse leukemia, [, ] colon 26, [] Lewis lung carcinoma, [] and various human tumor cell lines. [, ]

Q9: What is the role of mutant p53 in the activity of 9-hydroxyellipticine?

A: Interestingly, 9-hydroxyellipticine has been shown to restore the wild-type function of mutant p53 protein, leading to cell cycle arrest at the G1 phase and inducing apoptosis. [, ] This finding suggests a unique mechanism for its anticancer effects in cells with p53 mutations, a common hallmark of cancer.

Q10: What mechanisms of resistance to 9-hydroxyellipticine have been identified?

A: Resistance to 9-hydroxyellipticine can arise through several mechanisms. One mechanism involves reduced drug accumulation in resistant cells. [, ] Another key mechanism involves alterations in DNA topoisomerase II, reducing the formation of protein-associated DNA strand breaks in response to the drug. [, ] This resistance is often associated with cross-resistance to other topoisomerase II inhibitors, including other intercalators and epipodophyllotoxins like etoposide. [, , ]

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